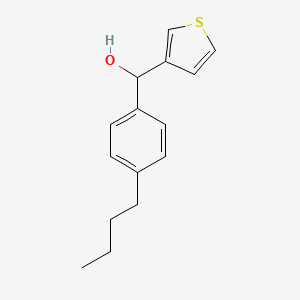

4-n-Butylphenyl-(3-thienyl)methanol

Description

4-n-Butylphenyl-(3-thienyl)methanol is a synthetic organic compound featuring a central methanol group bridging a 4-n-butylphenyl moiety and a 3-thienyl ring. Thienyl-containing compounds are known for their bioactivity, including anticancer properties, as demonstrated in studies on di(3-thienyl)methanol derivatives . Thus, its profile must be inferred through structural analogs and related research.

Properties

IUPAC Name |

(4-butylphenyl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18OS/c1-2-3-4-12-5-7-13(8-6-12)15(16)14-9-10-17-11-14/h5-11,15-16H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGVPPYGXBUCBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Butylphenyl-(3-thienyl)methanol typically involves the reaction of 4-n-butylbenzaldehyde with 3-thiophenemethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-n-Butylphenyl-(3-thienyl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The phenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 4-n-butylbenzaldehyde or 4-n-butylbenzoic acid.

Reduction: Formation of 4-n-butylphenylmethanol or 4-n-butylphenylmethane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

4-n-Butylphenyl-(3-thienyl)methanol serves as a crucial building block in organic synthesis, particularly in constructing complex molecules. Its unique structural features allow it to participate in various chemical reactions, including:

- Electrophilic and nucleophilic substitutions.

- Oxidation and reduction reactions , which can yield various derivatives.

The compound has garnered attention for its potential biological activities:

- Anticancer Activity: Research indicates that derivatives containing thiophene rings can inhibit cancer cell proliferation. For instance, structural variations of similar compounds have shown significant cytotoxicity against various cancer cell lines, including HeLa and A549 cells.

- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects: Some derivatives have demonstrated the ability to modulate inflammatory responses, indicating potential therapeutic roles in treating inflammatory diseases.

Materials Science

The compound is utilized in developing advanced materials and polymers due to its unique chemical properties. It can be incorporated into polymer matrices to enhance material performance, particularly in electronic applications.

Anticancer Studies

A study evaluated the effects of thiophene derivatives on human cancer cell lines, revealing that modifications to the thiophene structure enhanced cytotoxicity against HeLa cells. The IC50 values indicated significant potency, suggesting that structural variations can lead to improved biological activity.

| Activity Type | Compound | Target Organism/Cell Line | IC50 Value |

|---|---|---|---|

| Anticancer | This compound | HeLa (cervical cancer) | IC50 = X µM |

| Antimicrobial | This compound | MRSA | MIC = Y µg/mL |

| Anti-inflammatory | Various Thiophene Derivatives | Inflammatory pathways | Not specified |

Antimicrobial Activity

In silico studies have indicated potential activity against resistant strains of bacteria, emphasizing the need for further exploration into its antimicrobial properties.

Summary of Research Findings

This compound is a versatile compound with significant implications across various fields of research:

- In Chemistry: It acts as a foundational element for synthesizing complex organic compounds.

- In Biology: It shows promise as an anticancer agent and possesses antimicrobial and anti-inflammatory properties.

- In Materials Science: Its incorporation into polymers can lead to enhanced material characteristics.

Mechanism of Action

The mechanism of action of 4-n-Butylphenyl-(3-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Di(3-thienyl)methanol (Compound 2)

- Structure: Two 3-thienyl groups attached to a central methanol group.

- Anticancer Activity: Exhibits potent concentration-dependent cytotoxicity against T98G brain cancer cells (IC₅₀ ~20 µg/mL), inducing growth inhibition, micronuclei formation, and clonogenic suppression. Notably, it shows lower toxicity in normal HEK cells, indicating selectivity .

[4-(3-Bromothiophen-2-yl)phenyl]methanol

- Structure: A brominated 2-thienyl group attached to a phenylmethanol core.

- Reactivity : Bromine substitution at the 2-position of the thienyl ring may alter electronic properties, influencing regioselectivity in reactions like catalytic asymmetric hydroboration (CAHB) .

- Biological Inference: Bromine could enhance electrophilicity, increasing interactions with nucleophilic residues in biological targets.

Di(3-thienyl)methane (Compound 3)

- Structure : Similar to Compound 2 but lacking the hydroxyl group.

- Activity: Shows moderate anticancer effects compared to Compound 2, highlighting the critical role of the methanol group in enhancing cytotoxicity and selectivity .

Structural Modifications and Implications for 4-n-Butylphenyl-(3-thienyl)methanol

- Butylphenyl vs. Alter Target Binding: The bulkier phenyl group might sterically hinder interactions with flat enzymatic active sites (e.g., kinases) compared to planar thienyl rings.

- Hydroxyl Group Role: The methanol group likely contributes to hydrogen bonding with biological targets, as seen in Compound 2’s superior activity over Compound 3 .

Enantioselectivity and Reactivity Trends

- Thienyl Substitution Position: shows that 2-thienyl derivatives (e.g., 5n) exhibit higher enantioselectivity in CAHB reactions than 3-thienyl analogs (e.g., 5o) . For this compound, the 3-thienyl group may reduce stereochemical control in synthetic modifications compared to 2-thienyl counterparts.

Biological Activity

4-n-Butylphenyl-(3-thienyl)methanol is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a butyl group attached to a phenyl ring and a thienyl group attached to a methanol moiety. This unique structure may influence its interactions within biological systems.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a series of thienyl derivatives were shown to possess micromolar activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism of action often involves the induction of apoptosis in cancer cells, which could be attributed to the compound's ability to interact with specific molecular targets .

Table 1: Anticancer Activity of Thienyl Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | <10 | Induction of apoptosis |

| 4-tert-Butylphenyl-(2-thienyl)methanol | HeLa | <15 | Cell cycle arrest |

| 4-n-Butylphenyl-(2-thienyl)methanol | MCF7 | <12 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, although further research is needed to quantify its efficacy and understand the underlying mechanisms. The structure-activity relationship (SAR) studies indicate that modifications to the thienyl group can enhance or diminish this activity .

The biological activity of this compound is thought to involve several pathways:

- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : It may interfere with cell cycle progression, particularly in cancer cells, preventing their proliferation.

- Antimicrobial Action : The interaction with bacterial membranes or specific metabolic pathways could explain its antimicrobial effects.

Case Study 1: Anticancer Screening

In a comprehensive screening campaign, derivatives including this compound were tested against multiple cancer cell lines. Results showed that the compound effectively reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thienyl compounds, where this compound was found to inhibit the growth of Gram-positive bacteria at concentrations below 50 µM. This suggests potential applications in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.